

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Diethoxybutane**

Cat. No.: **B1585066**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1,1-Diethoxybutane** (CAS No. 3658-95-5), a key organic compound with applications in various scientific fields. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed data, experimental methodologies, and visual representations of workflows.

Core Physicochemical Data

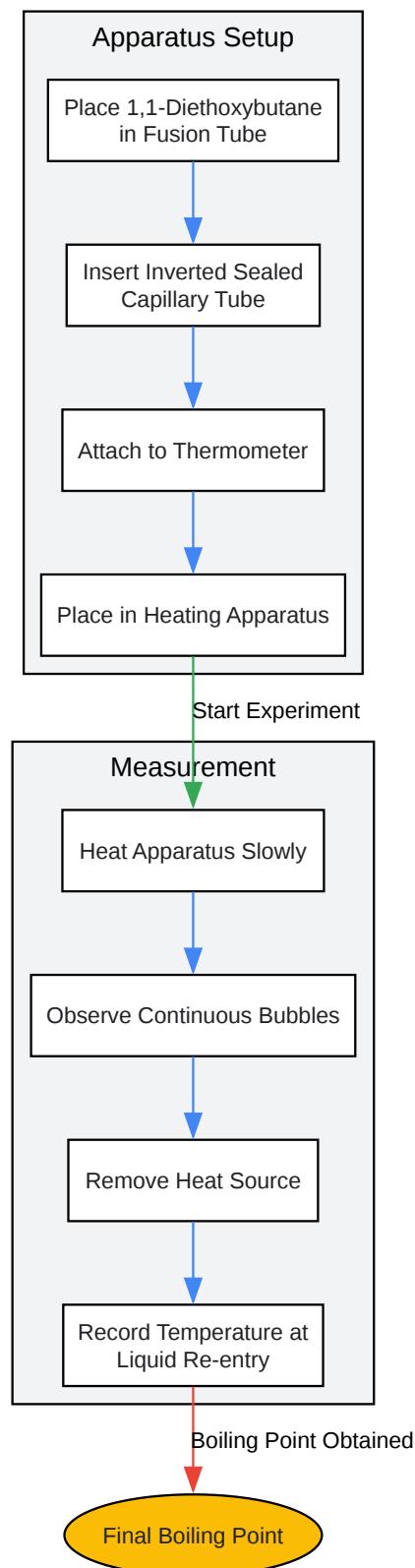
1,1-Diethoxybutane, also known as butyraldehyde diethyl acetal, is a clear, colorless liquid.[\[1\]](#) Its key physicochemical properties are summarized in the table below, providing a consolidated view of its fundamental characteristics.

Property	Value	Reference Temperature
Molecular Formula	C ₈ H ₁₈ O ₂	-
Molecular Weight	146.23 g/mol	-
Density	0.829 g/mL	20 °C
Boiling Point	143 °C	at 760 mmHg
Flash Point	30 °C	-
Refractive Index	1.396	20 °C
Melting Point	Data not available	-
Water Solubility	Slightly soluble	-

Experimental Protocols

The accurate determination of physicochemical properties is paramount in scientific research. The following sections detail the standard experimental methodologies for measuring the key properties of **1,1-Diethoxybutane**.

Determination of Boiling Point (Capillary Method)


The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Methodology:

- Sample Preparation: A small amount of **1,1-diethoxybutane** is placed in a fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
- Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.

- Observation: As the temperature rises, dissolved air will be expelled from the capillary tube. The temperature is carefully monitored until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.
- Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Experimental Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Methodology:

- Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately.
- Sample Filling: The pycnometer is filled with **1,1-diethoxybutane**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
- Weighing: The filled pycnometer is weighed.
- Temperature Control: The temperature of the liquid is recorded.
- Calculation: The mass of the **1,1-diethoxybutane** is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment.

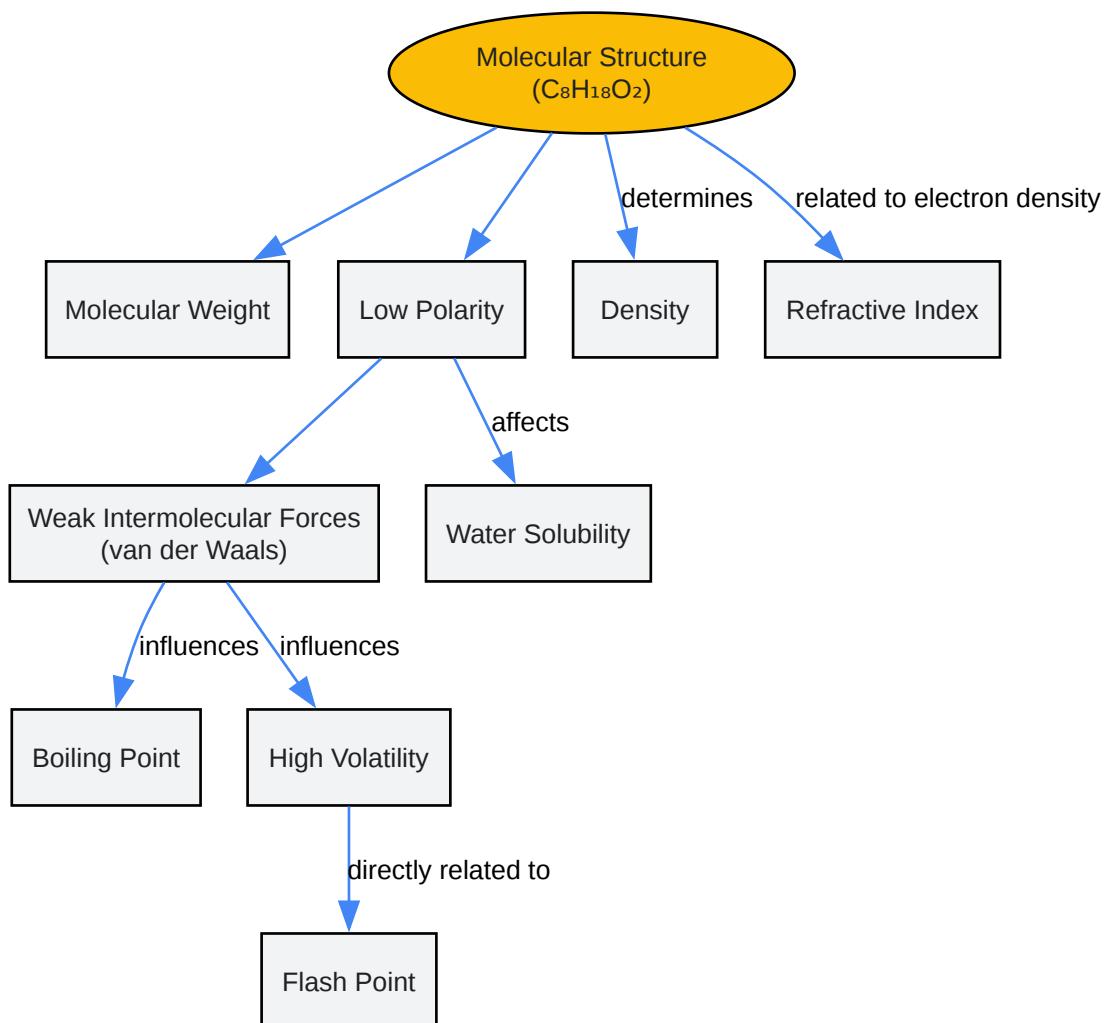
Methodology:

- Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of **1,1-diethoxybutane** are placed on the prism of the refractometer.
- Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

- Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is commonly used for liquids with lower flash points.


Methodology:

- Apparatus Setup: A sample of **1,1-diethoxybutane** is placed in a closed-cup tester (e.g., Pensky-Martens or Abel apparatus).
- Heating: The sample is heated at a slow, constant rate.
- Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
- Flash Point Determination: The temperature at which a flash is observed inside the cup is recorded as the flash point.

Logical Relationships of Physicochemical Properties

The physicochemical properties of **1,1-diethoxybutane** are interconnected and are largely determined by its molecular structure. The following diagram illustrates some of these relationships.

Structure-Property Relationships of **1,1-Diethoxybutane**

[Click to download full resolution via product page](#)

Structure-Property Relationships

This guide provides essential technical information on the physicochemical properties of **1,1-diethoxybutane**. The data and methodologies presented herein are intended to support research and development activities by providing a reliable and comprehensive reference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Diethoxybutane | C8H18O2 | CID 77225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethoxybutane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585066#1-1-diethoxybutane-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com